

GSK121: A Technical Guide to its Mechanism of Action on PAD4

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of **GSK121**, a selective inhibitor of Protein Arginine Deiminase 4 (PAD4). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PAD4 inhibition.

Introduction to PAD4 and its Role in Disease

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination.[1] This modification can alter the structure and function of proteins, thereby influencing various physiological and pathological processes.[1] PAD4 is notably the only PAD isozyme with a nuclear localization sequence, allowing it to target nuclear proteins, including histones.[1]

The citrullination of histones by PAD4 plays a crucial role in chromatin decondensation. This process is essential for the formation of Neutrophil Extracellular Traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[2] However, excessive NET formation has been implicated in the pathophysiology of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as thrombosis and cancer.[3]



Discovery of GSK121

GSK121 was identified as a potent and selective inhibitor of PAD4 through the screening of a DNA-encoded small-molecule library by GlaxoSmithKline.[3] This initial compound served as the foundation for the development of more potent and optimized PAD4 inhibitors, namely GSK199 and GSK484.[3]

Mechanism of Action

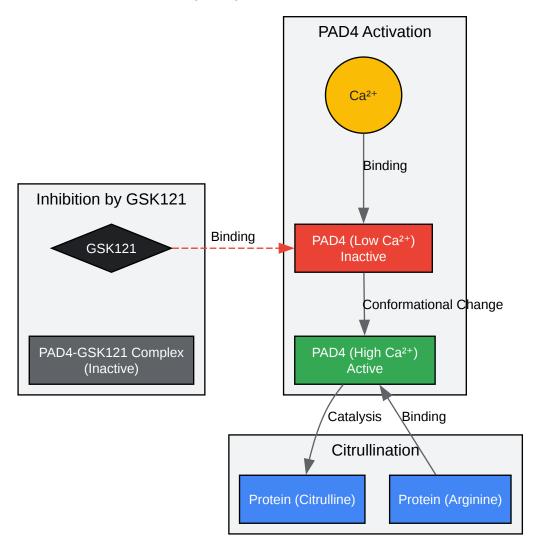
GSK121 and its derivatives employ a novel mechanism of action, distinguishing them from earlier irreversible PAD inhibitors. They are reversible inhibitors that specifically target the low-calcium conformation of PAD4.[3][4] This is significant because PAD4 activity is tightly regulated by intracellular calcium levels, with a 10,000-fold increase in activity upon calcium binding.[3]

The binding of **GSK121** to the calcium-deficient form of PAD4 hinders the enzyme's transition to its active, calcium-bound conformation.[3] This interaction results in a mixed mode of inhibition with respect to the enzyme's substrate.[3]

Signaling Pathway of PAD4 Inhibition by GSK121

The following diagram illustrates the catalytic cycle of PAD4 and the inhibitory action of **GSK121**.





PAD4 Catalytic Cycle and GSK121 Inhibition

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Caption: PAD4 activation, catalysis, and inhibition by GSK121.

Quantitative Data

The following table summarizes the available quantitative data for **GSK121** and its more potent derivatives, GSK199 and GSK484.



Compound	Assay Type	Target	IC50	Calcium Concentrati on	Reference
GSK121	Functional Assay	PAD4	3.2 μΜ	Not Specified	AbMole BioScience
GSK199	Fluorescence Polarization	PAD4	200 nM	0 mM	[3]
Fluorescence Polarization	PAD4	1 μΜ	2 mM	[3]	
GSK484	Fluorescence Polarization	PAD4	50 nM	0 mM	[3]
Fluorescence Polarization	PAD4	250 nM	2 mM	[3]	

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize PAD4 inhibitors like **GSK121**.

Fluorescence Polarization (FP) Binding Assay

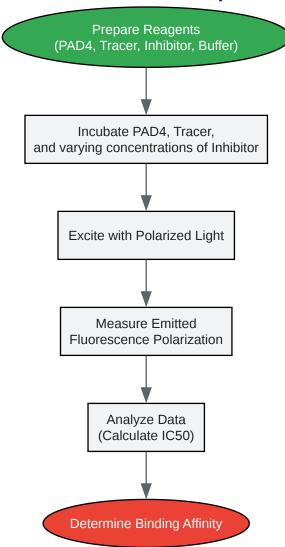
This assay is used to determine the binding affinity of inhibitors to PAD4.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger protein (PAD4). The binding of the tracer to PAD4 slows its rotation, leading to an increase in fluorescence polarization. Inhibitors compete with the tracer for binding to PAD4, causing a decrease in polarization.

Workflow:

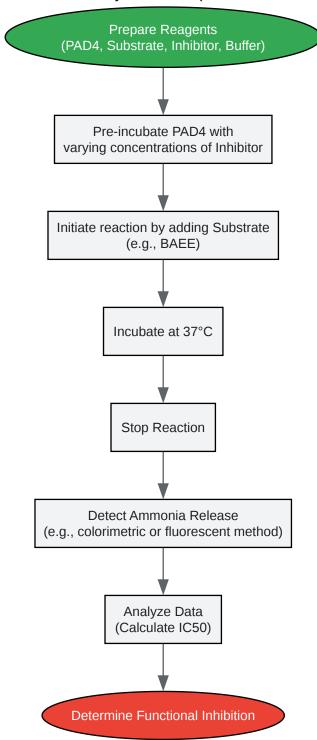


Fluorescence Polarization Assay Workflow





Citrullination Assay Workflow (Ammonia Release)



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